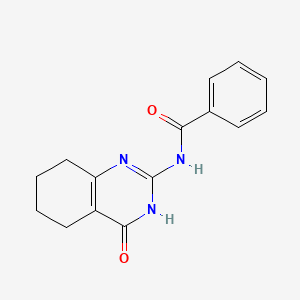

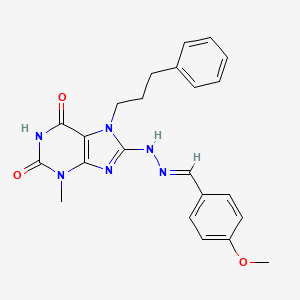

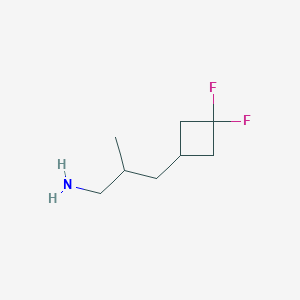

![molecular formula C20H17FN2O3S2 B2684773 4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 922895-90-7](/img/structure/B2684773.png)

4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of research.

Scientific Research Applications

Chemical Sensing and Environmental Applications

One significant application of compounds structurally related to 4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is in the development of highly sensitive and selective detection techniques for environmental and biological sciences. For instance, reaction-based fluorescent probes have been designed for the discrimination of thiophenols over aliphatic thiols, demonstrating the utility of such compounds in sensing applications. These probes exhibit high sensitivity and selectivity with quantitative recovery, indicating their potential in environmental monitoring and safety assessments (Wang et al., 2012).

Advanced Materials for Fuel Cells

Another research avenue explores the synthesis and application of polymers incorporating sulfonate and fluorophenyl groups for proton exchange membranes in fuel cells. These materials, such as comb-shaped poly(arylene ether sulfone)s, demonstrate high proton conductivity, indicating their significance in the development of efficient and durable fuel cells (Kim et al., 2008). Such advancements are crucial for sustainable energy technologies.

Fluorescence Probes and Biological Imaging

Compounds structurally similar to this compound are also instrumental in creating fluorescence probes for biological imaging. Studies have shown that specific derivatives exhibit dual fluorescence effects, potentially useful in biological and molecular medicine for charge transfer processes and as fluorescence probes. These effects are highly dependent on the structural composition, indicating the role of such compounds in advanced fluorescence imaging techniques (Budziak et al., 2019).

Anticancer and Antimicrobial Agents

In the field of medicinal chemistry, derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents. Synthesis and bioactivity studies of benzenesulfonamides derivatives indicate their cytotoxicity and specificity towards tumor cells and their inhibitory effects on carbonic anhydrase, which is crucial for developing targeted anticancer therapies (Gul et al., 2016).

properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S2/c21-14-7-9-15(10-8-14)28(25,26)11-3-6-18(24)22-20-23-19-16-5-2-1-4-13(16)12-17(19)27-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEDKRORJJSQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2684692.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)